{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate
Overview
Description
Preparation Methods
The synthesis of {[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate undergoes various chemical reactions, including:
Scientific Research Applications
{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling reactions.
Biology: The compound is utilized in proteomics research for studying protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate can be compared with other similar compounds, such as:
{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate: This compound lacks the methoxy group at the 3-position, which can affect its reactivity and applications.
{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(ethyl)ammoniumolate: The presence of an ethyl group instead of a methyl group can influence the compound’s chemical properties and interactions.
Properties
IUPAC Name |
1-(3-methoxy-2-phenylmethoxyphenyl)-N-methylmethanimine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(18)11-14-9-6-10-15(19-2)16(14)20-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRFXSBAYDNICR-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=C(C(=CC=C1)OC)OCC2=CC=CC=C2)/[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338794-87-9 | |
Record name | Methanamine, N-[[3-methoxy-2-(phenylmethoxy)phenyl]methylene]-, N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338794-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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